Cas no 2228350-80-7 (tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate)
tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate
- tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate
- EN300-1894945
- 2228350-80-7
-
- Inchi: 1S/C14H28N2O3/c1-11(19-15)7-8-12-6-5-9-16(10-12)13(17)18-14(2,3)4/h11-12H,5-10,15H2,1-4H3
- InChI Key: BDPWBMOASUUZNY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(CCC(C)ON)C1)=O
Computed Properties
- Exact Mass: 272.20999276g/mol
- Monoisotopic Mass: 272.20999276g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 64.8Ų
tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1894945-0.05g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1894945-0.1g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1894945-0.25g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1894945-0.5g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1894945-1.0g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-1894945-2.5g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1894945-5.0g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 5g |
$3728.0 | 2023-06-01 | ||
| Enamine | EN300-1894945-10.0g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 10g |
$5528.0 | 2023-06-01 | ||
| Enamine | EN300-1894945-1g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1894945-5g |
tert-butyl 3-[3-(aminooxy)butyl]piperidine-1-carboxylate |
2228350-80-7 | 5g |
$3728.0 | 2023-09-18 |
tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate Related Literature
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate
tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate, identified by the CAS number 2228350-80-7, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities and synthetic versatility. The structure of this molecule incorporates a piperidine ring, a tertiary butyl group, and an aminooxy substituent, making it a valuable compound in both academic research and industrial settings.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging advanced catalytic methods and optimized reaction conditions. The incorporation of the aminooxy group into the piperidine framework has been shown to enhance its reactivity and selectivity in various biochemical assays. This modification not only improves the compound's solubility but also enhances its ability to interact with biological targets, such as enzymes and receptors.
One of the most promising applications of tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate lies in its potential as a drug delivery agent. Researchers have demonstrated that this compound can serve as a carrier for hydrophobic drugs, significantly improving their bioavailability. The unique structure of the molecule allows for efficient encapsulation of drug molecules within its hydrophobic core, while the hydrophilic aminooxy group ensures compatibility with biological systems.
In addition to its role in drug delivery, this compound has also been investigated for its anti-inflammatory properties. Studies conducted in vitro have shown that it exhibits potent inhibitory activity against key inflammatory enzymes, such as cyclooxygenase-2 (COX-2). These findings suggest that it could be developed into a novel therapeutic agent for treating inflammatory diseases, including arthritis and cardiovascular disorders.
The synthesis of tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. The key steps include the formation of the piperidine ring through intramolecular cyclization, followed by functionalization with the tert-butyl and aminooxy groups. Recent optimizations in these steps have significantly improved the yield and purity of the final product, making it more accessible for large-scale production.
Another area of active research involving this compound is its use in polymer chemistry. The presence of both hydrophilic and hydrophobic moieties in its structure makes it an ideal candidate for synthesizing amphiphilic polymers. These polymers have applications in nanotechnology, where they can be used to create self-assembling structures for drug delivery and imaging purposes.
In conclusion, tert-butyl 3-(3-(aminooxy)butyl)piperidine-1-carboxylate is a versatile compound with immense potential across multiple fields. Its unique chemical structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool in both academic research and industrial development. As ongoing research continues to uncover new properties and uses for this compound, its significance in the chemical and pharmaceutical industries is expected to grow further.
2228350-80-7 (tert-butyl 3-3-(aminooxy)butylpiperidine-1-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)